Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile of 1-Deaza-8-azaguanine Versus 8-Azaguanine
The target compound (1-deaza-8-azaguanine) exhibits a computed octanol-water partition coefficient (LogP) of −0.9, compared with −0.71 for 8-azaguanine [1][2]. The 1-deaza modification reduces the number of hydrogen bond donors from 4 (8-azaguanine) to 3 and hydrogen bond acceptors from 6 to 5 [3]. This altered hydrogen-bonding capacity has implications for molecular recognition: the N1 position of 8-azaguanine participates in Watson-Crick base pairing with cytosine, whereas the corresponding C–H position in 1-deaza-8-azaguanine cannot engage in equivalent hydrogen bonding [4].
| Evidence Dimension | Computed LogP and hydrogen bond donor/acceptor counts |
|---|---|
| Target Compound Data | LogP −0.9; HBD 3; HBA 5; MW 151.13 g/mol |
| Comparator Or Baseline | 8-Azaguanine (CAS 134-58-7): LogP −0.71; HBD 4; HBA 6; MW 152.12 g/mol |
| Quantified Difference | ΔLogP = −0.19 (more hydrophilic by ~0.2 log units); ΔHBD = −1; ΔHBA = −1 |
| Conditions | Computed values from Molinspiration-type prediction algorithms; 8-azaguanine LogP from Hansch et al. (1995) experimental dataset |
Why This Matters
A difference of approximately 0.2 LogP units and one fewer hydrogen bond donor may alter aqueous solubility, membrane permeability, and protein binding—parameters critical for any biological assay design or medicinal chemistry campaign involving this scaffold.
- [1] Molaid Compound Database. 1-Deaza-8-azaguanin | 60282-60-2. Computed properties: LogP −0.9, HBD 3, HBA 5, MW 151.128. View Source
- [2] ChemBase. 8-Azaguanine (CAS 134-58-7). Hydrophobicity LogP: −0.71 (Hansch, C et al., 1995). View Source
- [3] Wikipedia. 8-Azaguanine. Molecular formula C4H4N6O; MW 152.117 g/mol. Structure includes amino and oxo substituents at positions 5 and 7 on a triazolopyrimidine core. View Source
- [4] Cline, B.L.; Panzica, R.P.; Townsend, L.B. The synthesis of 5-amino-v-triazolo[4,5-b]pyridin-7-one (1-deaza-8-azaguanine). J. Heterocyclic Chem., 1976, 13(6), 1365–1367. Compound described as 1-deaza analogue; structural implications discussed. View Source
